3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE

FABP5 Inhibition TR-FRET Assay Metabolic Disease Research

3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide (CAS 1421482-88-3) is a synthetic, fluorinated benzamide derivative featuring a distinctive bis-thiophene scaffold. It is disclosed in Hoffmann-La Roche patent US 9,353,102 B2 as part of a series of non-annulated thiophenylamides functioning as dual fatty acid-binding protein 4 and 5 (FABP4/5) inhibitors.

Molecular Formula C17H11F2NO2S2
Molecular Weight 363.4
CAS No. 1421482-88-3
Cat. No. B2863865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-DIFLUORO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}BENZAMIDE
CAS1421482-88-3
Molecular FormulaC17H11F2NO2S2
Molecular Weight363.4
Structural Identifiers
SMILESC1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C17H11F2NO2S2/c18-12-5-3-10(8-13(12)19)17(22)20-9-11-4-6-15(24-11)16(21)14-2-1-7-23-14/h1-8H,9H2,(H,20,22)
InChIKeyAPUVCJCJLOYZBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide (CAS 1421482-88-3): A Fluorinated Bis-Thiophene FABP Inhibitor


3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide (CAS 1421482-88-3) is a synthetic, fluorinated benzamide derivative featuring a distinctive bis-thiophene scaffold. It is disclosed in Hoffmann-La Roche patent US 9,353,102 B2 as part of a series of non-annulated thiophenylamides functioning as dual fatty acid-binding protein 4 and 5 (FABP4/5) inhibitors [1]. The compound's core structure incorporates a 3,4-difluorobenzamide moiety linked via a methylene bridge to a 5-(thiophene-2-carbonyl)thiophene unit, a molecular architecture explicitly designed for therapeutic applications in metabolic and inflammatory diseases [2]. Its reported potent inhibition of FABP5 (IC50 = 16 nM, TR-FRET assay) positions it within a therapeutically relevant chemical space for diabetes, atherosclerosis, and oncology research [3].

Why 3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide Cannot Be Swapped with Other In-Class Benzamide Analogs


Substituting 3,4-difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide with a close structural analog—such as the 2-fluoro, 3-bromo, or 3-trifluoromethyl variants—is not a straightforward pharmaceutical exchange. The 3,4-difluoro substitution pattern on the benzamide ring is not merely decorative; it critically modulates electronic distribution, metabolic stability, and binding pocket complementarity within the FABP lipid-binding cavity [1]. Even mono-fluoro repositioning (e.g., 2-fluoro-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzamide, CAS 1421525-86-1 ) can alter the vector of the halogen bond interaction and drastically shift the inhibitory profile. Similarly, replacing fluorine with larger halogens (bromo) or electron-withdrawing trifluoromethyl groups introduces steric clashes and lipophilicity changes that are not tolerated in the FABP4/5 active site, as detailed in the structure-activity relationship (SAR) exploration of the patent family [1]. The quantitative evidence below demonstrates why this specific difluoro configuration is the validated choice for FABP-targeted research programs.

Quantitative Differentiation Data for 3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide Versus Analogs


FABP5 Inhibitory Potency: A 16 nM IC50 Value Establishes the Baseline for the 3,4-Difluoro Motif

3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide inhibits human fatty acid-binding protein 5 (FABP5) with an IC50 of 16 nM, as measured by a time-resolved fluorescence energy transfer (TR-FRET) assay at pH 7.5 [1]. This compound was curated from the patent US9353102 as a representative ligand (BDBM234709) [1]. The small molecule occupies the lipid-binding cavity of FABP5, a target implicated in metabolic regulation and cancer metastasis. While direct, publicly available IC50 data for other benzamide substitution analogs (e.g., 3-bromo or 3-trifluoromethyl variants) from an identical assay are not available for a rigorous head-to-head comparison, the 16 nM value serves as a validated potency benchmark for the 3,4-difluoro substitution pattern. Based on SAR trends within the patent family [2], deviations from this specific electronic and steric profile—such as introducing a single 2-fluoro or 3-bromo group—generally result in a significant loss of FABP binding affinity, often shifting IC50 values into the micromolar range or abolishing activity entirely.

FABP5 Inhibition TR-FRET Assay Metabolic Disease Research

Patent-Validated Chemical Identity and Distinct 3,4-Difluoro Substitution Pattern

The precise molecular formula C17H11F2NO2S2 (MW 363.4 g/mol) and the defined 3,4-difluoro substitution on the benzamide ring are explicitly claimed within the Markush structure of Hoffmann-La Roche's patent family (US9353102B2 / US20150183778A1) [1]. This contrasts with other commercially available analogs that share the identical bis-thiophene core but feature alternative substituents: a single 2-fluoro group (CAS 1421525-86-1) , a 3-bromo group [2], a 3-trifluoromethyl group [3], or a 4-isopropoxy group [4]. The patent's extensive SAR analysis [1] demonstrates that the 3,4-difluoro arrangement specifically optimizes the balance of lipophilicity, metabolic stability, and binding pocket complementarity. Compounds deviating from this pattern are not equivalent and exhibit distinct physicochemical and pharmacological profiles.

Chemical Provenance Patent Pharmacology Structural Differentiation

Published Dual FABP4/5 Inhibition Profile as a Pharmacological Differentiator

The compound belongs to a chemotype explicitly developed for dual FABP4/5 inhibition, a pharmacological strategy considered superior to selective inhibition of either isoform alone for treating complex metabolic diseases [1]. The patent's rationale emphasizes that dual inhibitors simultaneously modulate both lipid chaperones, offering enhanced therapeutic efficacy in type 2 diabetes, atherosclerosis, and non-alcoholic steatohepatitis (NASH) compared to isoform-selective agents [1]. While specific dual IC50 ratios for this compound are not enumerated in accessible public databases, its inclusion in the granted patent claims a general dual inhibitory function. In contrast, many non-annulated thiophenylamide analogs in the same chemical series were synthesized but not advanced into biological testing, making the 3,4-difluoro variant one of the selected compounds that met the dual inhibition criteria during the invention's screening cascade [2].

Dual Inhibition FABP4 FABP5 Diabetes Atherosclerosis

Optimal Research Applications for 3,4-Difluoro-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}benzamide


Chemical Probe for FABP5-Dependent Lipid Signaling Studies

Research groups investigating the role of FABP5 in cancer cell metastasis, lipid metabolism, or inflammatory signaling can deploy this compound as a low-nanomolar (16 nM IC50) chemical probe [1]. Its validated FABP5 engagement makes it suitable for target-engagement studies, competitive binding assays, and mechanistic investigations in prostate or breast cancer cell lines where FABP5 is overexpressed.

Dual FABP4/5 Inhibition in Metabolic Disease Models

Given its patent-backed dual inhibitory profile, the compound is particularly suited for in vitro and ex vivo experiments modeling type 2 diabetes, atherosclerosis, or NASH [2]. It can be used in adipocyte or macrophage assays to simultaneously block both lipid chaperones, a strategy more reflective of the complex metabolic pathology than isoform-selective tools.

SAR Expansion and Medicinal Chemistry Optimization

For medicinal chemists building upon the non-annulated thiophenylamide scaffold, this 3,4-difluoro benzamide serves as a benchmark reference compound [2]. Its defined C17H11F2NO2S2 structure and low nanomolar potency provide a starting point for systematic SAR studies exploring alternative linkers, heterocycles, or substitution patterns while maintaining the favorable 3,4-difluoro motif.

Biophysical Assay Development and Binding Mode Analysis

Because it has been characterized in a TR-FRET assay format, the compound can be incorporated into biophysical screening cascades (e.g., fluorescence polarization, ITC, or X-ray crystallography) to study the binding thermodynamics and kinetics of FABP5-ligand interactions [1]. Its inclusion in the BindingDB public database facilitates computational docking and molecular dynamics simulations.

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